

In Vivo Comparative Landscape of Pyridinylmethylpiperazine Analogs and Related Piperazine Derivatives

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Compound of Interest

Compound Name: 1-(Pyridin-3-ylmethyl)piperazine

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This guide provides a comprehensive in vivo comparison of pyridinylmethylpiperazine analogs and related piperazine-containing compounds. The information is synthesized from a range of preclinical studies to offer researchers, scientists, and drug development professionals a clear perspective on the performance of these molecules in various therapeutic areas. We will delve into their efficacy in animal models, pharmacokinetic profiles, and the experimental designs used to evaluate them, providing both high-level insights and detailed protocols.

Introduction to the Pyridinylmethylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs.^[1] Its ability to be readily functionalized at its two nitrogen atoms allows for the fine-tuning of physicochemical and pharmacological properties. When combined with a pyridinylmethyl moiety, the resulting analogs have shown promise in a variety of therapeutic areas, including central nervous system (CNS) disorders and oncology.^{[1][2]} This guide will explore the in vivo data for several such analogs, providing a comparative landscape of their biological activities.

Comparative In Vivo Efficacy

A direct head-to-head in vivo comparison of a homologous series of pyridinylmethylpiperazine analogs is not readily available in the public domain. However, by examining data from various

studies on structurally related compounds, we can construct a comparative landscape of their in vivo efficacy in different disease models.

Central Nervous System (CNS) Disorders

Piperazine derivatives are widely investigated for their potential in treating CNS disorders, including epilepsy, neurodegenerative diseases, and psychiatric conditions.[1]

While not exact pyridinylmethylpiperazine analogs, studies on pyridazine-based CNS agents provide valuable insights into the in vivo evaluation of related heterocyclic compounds. A series of 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives were evaluated for their anticonvulsant efficacy in rodent models.[3] The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests are standard models to assess efficacy against generalized tonic-clonic and absence seizures, respectively.[3]

Table 1: In Vivo Anticonvulsant Activity of Pyridazine Derivatives[3]

Compound	MES Test (% Protection)	PTZ Test (% Protection)
5a	50	40
5b	80	70
5c	70	60
5d	30	20
5e	60	50

The data indicates that subtle structural modifications can significantly impact in vivo efficacy. Compound 5b emerged as the most potent in this series, offering substantial protection in both seizure models.[3]

Certain piperazine derivatives have been investigated for their potential to combat neurodegenerative diseases like Alzheimer's.[4] In vivo studies in animal models of Alzheimer's disease are crucial to assess a compound's ability to prevent neurofibrillary degeneration, reduce amyloid deposition, and preserve memory.[4] While specific data for pyridinylmethylpiperazine analogs in this context is sparse in the provided results, the general

approach involves using transgenic mouse models that recapitulate aspects of Alzheimer's pathology.

Oncology

The piperazine scaffold is also a key component of many anticancer agents.[5]

A series of[3][6][7]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their in vivo anticancer effects.[8] Compound 1c from this series was tested in a mice bearing sarcoma S-180 model.[8]

Table 2: In Vivo Anticancer Efficacy of Compound 1c[8]

Animal Model	Compound	Dose	Tumor Inhibition Rate (%)
Sarcoma S-180 mouse model	1c	50 mg/kg	45.2
Sarcoma S-180 mouse model	1c	100 mg/kg	58.7

The results demonstrate a dose-dependent antitumor activity of compound 1c in this solid tumor model.[8]

Novel piperazine derivatives of vindoline have been synthesized and evaluated as anticancer agents.[5] While specific in vivo data is not detailed in the abstract, the in vitro results against a panel of 60 human tumor cell lines identified promising candidates for further in vivo evaluation. [5] This highlights a common drug discovery workflow where potent in vitro candidates are advanced to in vivo models.

Comparative Pharmacokinetics

The in vivo performance of a drug candidate is critically dependent on its pharmacokinetic profile.

A study on a new pyridopyrimidine derivative, 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine (MD-39-AM), provides a good example of a preliminary pharmacokinetic evaluation in rats.[9]

Table 3: Pharmacokinetic Parameters of MD-39-AM in Rats[9]

Administration Route	Dose (mg/kg)	Tmax (h)	Cmax (µg/mL)	Bioavailability (%)
Intravenous	6	-	-	-
Oral	6	< 1	-	~90
Oral	12	< 1	-	-
Oral	24	< 1	-	-

The compound was rapidly absorbed with excellent oral bioavailability.[9] The study also suggested dose-dependent kinetics at higher doses.[9] Such pharmacokinetic data is essential for designing efficacious and safe dosing regimens for subsequent in vivo efficacy studies.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount.

Protocol 1: In Vivo Anticonvulsant Screening (PTZ Model)[3]

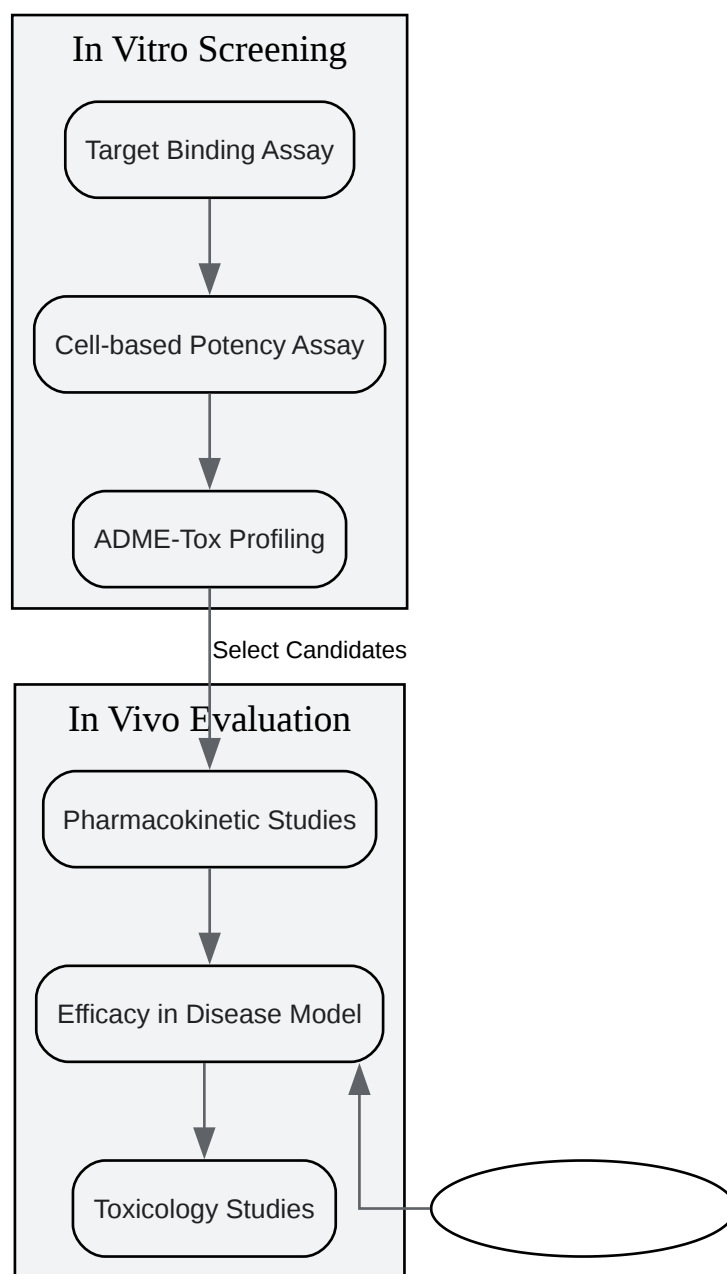
- **Animal Model:** Male Swiss albino mice (20-25 g).
- **Compound Administration:** Test compounds are suspended in a 0.5% carboxymethyl cellulose (CMC) solution and administered intraperitoneally (i.p.). The control group receives the vehicle (0.5% CMC).
- **Induction of Seizures:** 30 minutes after compound administration, Pentylentetrazol (PTZ) at a dose of 80 mg/kg is injected subcutaneously.
- **Observation:** The animals are observed for a period of 30 minutes for the onset of clonic convulsions.
- **Endpoint:** The ability of the test compound to prevent or delay the onset of seizures is recorded. The percentage of inhibition of convulsions is calculated.

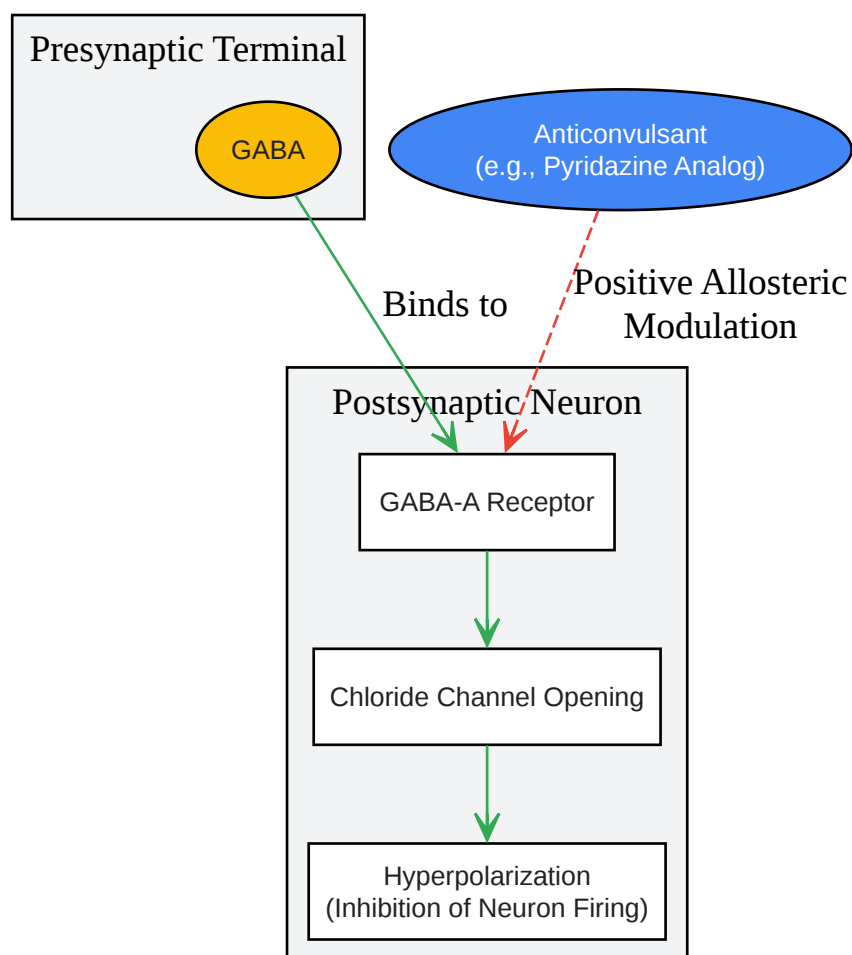
Protocol 2: In Vivo Anticancer Efficacy (Sarcoma S-180 Model)[8]

- Animal Model: Kunming mice.
- Tumor Implantation: Sarcoma S-180 cells are implanted subcutaneously into the axilla of the mice.
- Treatment: After 24 hours, the mice are randomly divided into groups. The test compound is administered intraperitoneally once daily for 7 consecutive days. A positive control group (e.g., cyclophosphamide) and a vehicle control group are included.
- Endpoint: On day 8, the mice are sacrificed, and the tumors are excised and weighed. The tumor inhibition rate is calculated using the formula: $(1 - (\text{mean tumor weight of treated group} / \text{mean tumor weight of control group})) * 100\%$.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Candidate Selection





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